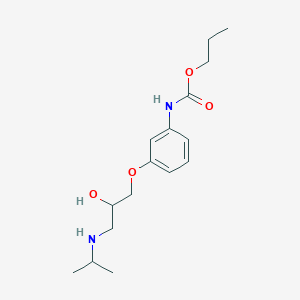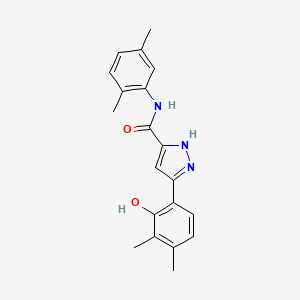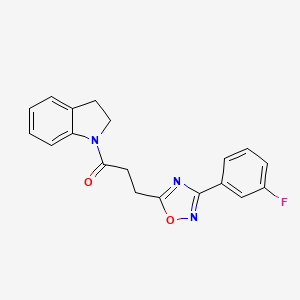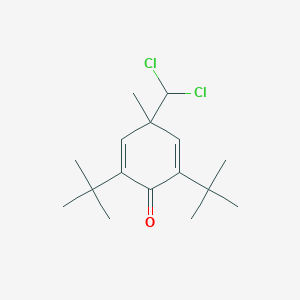
Carbamic acid, (3-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, propyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, [3-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]-, propyl ester (9CI) is a complex organic compound that belongs to the class of carbamate esters. These compounds are characterized by the presence of a carbamate group, which is a functional group consisting of a carbonyl group attached to an amine group and an alkoxy group. This particular compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of carbamate esters typically involves several methods:
Reaction of Carbamoyl Chlorides with Alcohols: This method involves the reaction of carbamoyl chlorides with alcohols under controlled conditions to form carbamate esters.
Addition of Alcohols to Isocyanates: In this method, alcohols are added to isocyanates to produce carbamate esters.
Reaction of Carbonate Esters with Ammonia: This method involves the reaction of carbonate esters with ammonia to form carbamate esters.
Análisis De Reacciones Químicas
Carbamic acid, [3-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]-, propyl ester undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: It can also undergo reduction reactions, where it reacts with reducing agents to form reduced products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Carbamic acid, [3-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]-, propyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the production of polymers, coatings, and other industrial products.
Mecanismo De Acción
The mechanism of action of carbamic acid, [3-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]-, propyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Carbamic acid, [3-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]-, propyl ester can be compared with other similar compounds, such as:
Carbamic acid, phenyl-, 1-methylethyl ester: This compound has a similar carbamate structure but with different substituents.
Carbamic acid, methyl-, 3-methylphenyl ester: Another similar compound with a different alkyl group attached to the carbamate structure
These compounds share similar chemical properties but differ in their specific applications and biological activities, highlighting the uniqueness of carbamic acid, [3-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]-, propyl ester.
Propiedades
Número CAS |
102417-01-6 |
|---|---|
Fórmula molecular |
C16H26N2O4 |
Peso molecular |
310.39 g/mol |
Nombre IUPAC |
propyl N-[3-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate |
InChI |
InChI=1S/C16H26N2O4/c1-4-8-21-16(20)18-13-6-5-7-15(9-13)22-11-14(19)10-17-12(2)3/h5-7,9,12,14,17,19H,4,8,10-11H2,1-3H3,(H,18,20) |
Clave InChI |
OHLZLQXSWNZHNC-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)NC1=CC(=CC=C1)OCC(CNC(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(4-Chlorophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14078761.png)



![(2R,3S,4R,5R,6S)-4-(benzyloxy)-5-hydroxy-2-methyl-6-[(triisopropylsilyl)oxy]oxan-3-yl acetate](/img/structure/B14078777.png)

![3(2H)-Furanone, 5-[(dimethylamino)methyl]-2-methyl-](/img/structure/B14078786.png)



![7-Chloro-1-(4-fluorophenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078802.png)


